molecular formula C10H10ClN3OS B7584305 (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone

(5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone

Cat. No. B7584305
M. Wt: 255.72 g/mol
InChI Key: DFGQGZGGROYCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves the inhibition of enzymes and receptors. Specifically, it has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in cellular signaling pathways. By inhibiting these enzymes, (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone can potentially disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone can have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone in lab experiments is its specificity for certain enzymes and receptors. This can make it a useful tool for studying the roles of these molecules in cellular signaling pathways. However, one limitation is that it may not be effective against all types of cancer cells, and further research is needed to determine its potential efficacy in different types of cancer.

Future Directions

There are several future directions for research on (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone. One direction is to further investigate its potential for drug development, particularly in the treatment of cancer and neurological disorders. Another direction is to study its effects on different types of cancer cells, to determine its potential efficacy in different cancer types. Additionally, further research is needed to determine its safety and toxicity profile, as well as its potential for use in combination with other drugs.

Synthesis Methods

The synthesis of (5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone involves the reaction of 2-methylsulfanyl-4,5-dihydroimidazole with 5-chloropyridin-2-yl-carbaldehyde in the presence of a base catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

(5-Chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

(5-chloropyridin-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3OS/c1-16-10-12-4-5-14(10)9(15)8-3-2-7(11)6-13-8/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGQGZGGROYCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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